molecular formula C9H13NO2 B8653036 4-(3-Pyridyl)-1,2-butanediol

4-(3-Pyridyl)-1,2-butanediol

Cat. No.: B8653036
M. Wt: 167.20 g/mol
InChI Key: YLYBMCORGKBUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Pyridyl)-1,2-butanediol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-pyridin-3-ylbutane-1,2-diol

InChI

InChI=1S/C9H13NO2/c11-7-9(12)4-3-8-2-1-5-10-6-8/h1-2,5-6,9,11-12H,3-4,7H2

InChI Key

YLYBMCORGKBUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon gas, a solution of diisopropylamine (5.57 g, 55 mmol) in tetrahydrofuran (5 mL) was added dropwise to n-butyllithium (1.53 M in hexane, 31.8 mL, 50 mmol) at 5° C. and the mixture was stirred for 30 minutes. To this was further added a solution of 3-methylpyridine (5.588 g, 30 mmol) in tetrahydrofuran (5 mL) dropwise at 5° C., and the mixture was stirred for 30 minutes. Then, N,N-dimethylaniline (3.64 g, 30 mmol) was added and the mixture was further stirred at 5° C. for 30 minutes. To this was added a solution of glycidol (1.480 g, 20 mmol) in tetrahydrofuran (5 mL) at 5° C., and the reaction was carried out for 2 hours. This reaction mixture was diluted with 30 mL of water for hydrolysis and concentrated under reduced pressure. The residue was extracted with ethyl acetate twice (200 mL each). The organic layers were combined and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure and the residual oil was purified by silica gel column chromatography (Merck's Kieselgel 60, MeOH/ethyl acetate=1/9) to give 2.505 g (isolation yield; 75%) of 4-(3-pyridyl)-1,2-butanediol (yellow oil).
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
31.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.588 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3.64 g
Type
reactant
Reaction Step Three
Quantity
1.48 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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